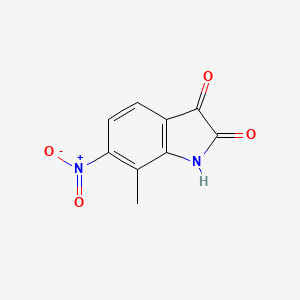
7-Methyl-6-nitro-2,3-dihydro-1H-indole-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-6-nitro-2,3-dihydro-1H-indole-2,3-dione is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
準備方法
The synthesis of 7-Methyl-6-nitro-2,3-dihydro-1H-indole-2,3-dione typically involves the nitration of 7-methylindole followed by oxidation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield this compound .
化学反応の分析
7-Methyl-6-nitro-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound has shown potential as an antiviral and antimicrobial agent.
Medicine: Research has indicated its potential use in the treatment of cancer and other diseases due to its biological activity.
作用機序
The biological activity of 7-Methyl-6-nitro-2,3-dihydro-1H-indole-2,3-dione is primarily due to its ability to interact with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the indole ring can bind to specific receptors, modulating their activity and leading to therapeutic effects .
類似化合物との比較
Similar compounds to 7-Methyl-6-nitro-2,3-dihydro-1H-indole-2,3-dione include:
6-chloro-7-methyl-1H-indole-2,3-dione: This compound has a chlorine atom instead of a nitro group, leading to different chemical and biological properties.
Indole-2,3-dione:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives .
生物活性
7-Methyl-6-nitro-2,3-dihydro-1H-indole-2,3-dione (CAS No. 332082-30-1) is a compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, highlighting key research findings, potential therapeutic applications, and relevant case studies.
Molecular Formula : C9H6N2O4
Molecular Weight : 206.15 g/mol
Structure : The compound features a methyl group at the 7-position and a nitro group at the 6-position of the indole ring, contributing to its unique reactivity and biological properties.
Biological Activity Overview
This compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial and antifungal properties.
- Anticancer Potential : Research indicates that it could be effective against certain cancer cell lines.
- Enzyme Inhibition : The compound may interact with specific enzymes, influencing metabolic pathways.
Antimicrobial Activity
Research has shown that derivatives of indole compounds often exhibit significant antimicrobial properties. For instance:
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antibacterial against Gram-positive bacteria | |
| Isatin-indole derivative | 74.20% inhibition at 30 μM |
These findings suggest that this compound may share similar mechanisms of action with other indole derivatives.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Notable findings include:
These results indicate that the compound may selectively inhibit the growth of certain cancer cells while exhibiting lower toxicity toward normal cells.
The biological mechanisms underlying the activity of this compound are thought to involve:
- Enzyme Interaction : The compound may inhibit enzymes critical for cell proliferation.
- Gene Expression Modulation : It could influence gene expression related to apoptosis and cell cycle regulation.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress may contribute to its anticancer effects.
Case Studies
Several case studies have investigated the effects of this compound in various biological contexts:
- Antibacterial Study : A study demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli when treated with varying concentrations of the compound.
- Anticancer Efficacy : In vitro studies on MCF-7 and A549 cell lines revealed dose-dependent cytotoxicity, suggesting potential for further development as an anticancer agent.
特性
IUPAC Name |
7-methyl-6-nitro-1H-indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c1-4-6(11(14)15)3-2-5-7(4)10-9(13)8(5)12/h2-3H,1H3,(H,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINFJUOXGHWKTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=O)C2=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














